molecular formula C26H51BrN4O6 B123707 Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide CAS No. 149353-23-1

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Cat. No.: B123707
CAS No.: 149353-23-1
M. Wt: 595.6 g/mol
InChI Key: GMECCVFSBLSIKE-UHFFFAOYSA-N
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Description

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its role as a chelating agent, particularly in the preparation of gadolinium complexes used in magnetic resonance imaging (MRI) as contrast agents .

Mechanism of Action

Target of Action

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester, hydrobromide (1:1), is a macrocyclic complexing agent . It primarily targets metal ions, particularly the lanthanide series of metals .

Mode of Action

This compound forms complexes with metal ions, such as gadolinium, europium, terbium, and neodymium . The complexation process involves the interaction of the compound with the metal ions, resulting in changes in the physical and chemical properties of the ions. This interaction is crucial for the compound’s use in various applications, such as magnetic resonance imaging (MRI) and fluorescence imaging .

Biochemical Pathways

The compound affects the biochemical pathways associated with the targeted metal ions. For instance, when complexed with gadolinium, it can be used as a contrast agent for MRI . The compound can also be conjugated to peptides, giving rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .

Pharmacokinetics

Its use in imaging modalities suggests that it has suitable bioavailability and stability for in vivo applications .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific application. In MRI, for example, the gadolinium complex enhances the contrast of the images, improving the visualization of tissues and organs . In radiotherapy, the compound can deliver radiometals to specific targets, potentially enhancing the efficacy of the treatment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the complexation process and the stability of the formed complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include gadolinium complexes, which are crucial for MRI applications. These complexes exhibit high stability and are effective as contrast agents .

Scientific Research Applications

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly effective in applications requiring high stability, such as MRI contrast agents .

Properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECCVFSBLSIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618615
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-23-1
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 3
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 4
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

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